molecular formula C18H19N3O2S B10990408 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B10990408
M. Wt: 341.4 g/mol
InChI Key: GGTZIBNKGITSQX-UHFFFAOYSA-N
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Description

3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This structure is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as thiophene derivatives and amidines, under acidic or basic conditions.

    Introduction of the Benzyl and Methyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with isopropylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-substituted Heterocycles: Compounds with benzyl groups attached to different heterocyclic cores.

    Carboxamide-containing Compounds: Molecules that feature the carboxamide functional group.

Uniqueness

What sets 3-benzyl-5-methyl-4-oxo-N-(propan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-benzyl-5-methyl-4-oxo-N-propan-2-ylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H19N3O2S/c1-11(2)20-16(22)15-12(3)14-17(24-15)19-10-21(18(14)23)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,20,22)

InChI Key

GGTZIBNKGITSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C(=O)NC(C)C

Origin of Product

United States

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